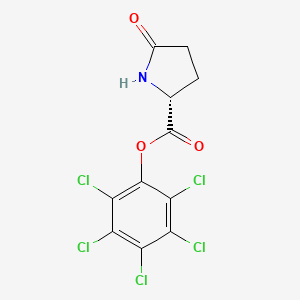

Perchlorophenyl 5-oxo-D-prolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50654-95-0 |

|---|---|

Molecular Formula |

C11H6Cl5NO3 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) (2R)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m1/s1 |

InChI Key |

ZKGMBAZWQLUSMW-GSVOUGTGSA-N |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Fundamental Principles of Active Esters in Organic Synthesis

Theoretical Framework of Carboxylic Acid Activation

Carboxylic acids are generally not reactive enough to directly form amide or ester bonds with amines or alcohols, respectively. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by an amine or alcohol an energetically unfavorable process. Therefore, the carboxyl group must be "activated" to facilitate the reaction.

Activation involves converting the hydroxyl group into a better leaving group. This is achieved by attaching an electron-withdrawing group to the carboxyl oxygen, which increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group upon its departure. This transformation results in what is known as an "active ester." wikipedia.orgnumberanalytics.comwikipedia.org In essence, an active ester is an ester functional group that is highly susceptible to nucleophilic attack. wikipedia.org

The reactivity of an active ester is directly related to the acidity of the corresponding alcohol from which it is derived. The more acidic the alcohol (meaning its conjugate base is more stable), the better the leaving group and the more reactive the active ester. This principle allows for the fine-tuning of reactivity by selecting an appropriate activating group.

In a biological context, cells employ a similar strategy. For instance, carboxylate groups are often activated by converting them into acyl phosphates, which are highly reactive intermediates. libretexts.org This natural process underscores the fundamental importance of carboxylic acid activation in chemical transformations.

Historical Evolution of Active Ester Methodologies for Amide Bond Formation

The quest for efficient and mild methods for amide bond formation has been a central theme in organic synthesis, particularly in the field of peptide chemistry. The development of active ester methodologies has been a significant milestone in this journey.

Early methods for peptide synthesis were often harsh and prone to side reactions, including racemization of the chiral amino acid centers. The introduction of active esters provided a milder and more controlled approach to peptide coupling. rsc.orgumich.edu

In the mid-20th century, researchers began to systematically explore various types of active esters. P-nitrophenyl esters were among the first to be widely used and demonstrated the value of this approach. chemicalbook.com Subsequently, a variety of other active esters were developed, each with its own unique reactivity profile and advantages. The development of N-hydroxysuccinimide (NHS) esters was a major breakthrough, as they are highly reactive, crystalline, and the N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal. chemicalbook.comacs.org

Over the years, the evolution of active ester methodologies has focused on several key areas:

Increasing reactivity: To speed up the coupling reaction and improve yields.

Minimizing racemization: To preserve the stereochemical integrity of the amino acids. rsc.orgumich.edu

Improving solubility: To facilitate reactions in a wider range of solvents.

Simplifying purification: By designing byproducts that are easily removed. chemicalbook.com

This continuous development has led to a sophisticated toolbox of active esters that are now indispensable in modern organic synthesis. researchgate.netresearchgate.net

Typologies and Comparative Reactivities of Active Esters

Active esters can be broadly categorized based on the nature of the activating group. The two main classes are phenolic active esters and N-hydroxylated amine-derived active esters.

Phenolic active esters are formed from phenols with electron-withdrawing substituents. The presence of these substituents increases the acidity of the phenol (B47542), making the corresponding phenoxide a good leaving group.

Common examples of phenolic activating groups include:

p-Nitrophenol: One of the earliest and most well-known activating groups.

Pentafluorophenol: A highly activating group due to the strong electron-withdrawing effect of the fluorine atoms. umich.edu

Pentachlorophenol: Similar to pentafluorophenol, the chlorine atoms enhance the acidity of the phenol.

The reactivity of phenolic active esters generally increases with the acidity of the parent phenol. This allows for a degree of control over the reaction rate.

Perchlorophenyl 5-oxo-D-prolinate is an example of a compound that utilizes a perchlorophenyl group, which is expected to create a highly reactive ester due to the significant electron-withdrawing nature of the five chlorine atoms on the phenyl ring. ontosight.aiontosight.ai The 5-oxo-D-prolinate moiety is derived from D-proline, a chiral amino acid. drugbank.comgoogle.comnih.gov This specific combination suggests its potential application in stereoselective synthesis, possibly in the context of peptide chemistry or the development of chiral drugs. google.com

| Activating Group | Structure | Relative Reactivity | Key Features |

|---|---|---|---|

| p-Nitrophenol | C₆H₅NO₃ | Moderate | Historically significant, crystalline solids. |

| Pentafluorophenol | C₆HF₅O | High | Highly reactive, often used for difficult couplings. umich.edu |

| Pentachlorophenol | C₆HCl₅O | High | Similar reactivity to pentafluorophenyl esters. |

This class of active esters is derived from N-hydroxy compounds, which are also acidic and form stable conjugate bases. These are widely used in peptide synthesis due to their high reactivity and the often-favorable properties of their byproducts.

Prominent examples include esters of:

N-Hydroxysuccinimide (NHS): Highly reactive and crystalline, with a water-soluble byproduct. chemicalbook.comacs.orgresearchgate.net

N-Hydroxyphthalimide: Also highly reactive and crystalline. chemicalbook.comresearchgate.net

1-Hydroxybenzotriazole (B26582) (HOBt): Often used as an additive in carbodiimide-mediated couplings to form the active ester in situ, which helps to suppress side reactions and racemization. wikipedia.org

These esters have become the gold standard in many peptide synthesis protocols due to their efficiency and reliability. The development of polymer-bound active esters has further enhanced their utility in solid-phase synthesis. koreascience.kr

| Activating Group | Structure | Relative Reactivity | Key Features |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | High | Crystalline, water-soluble byproduct. chemicalbook.comacs.orgresearchgate.net |

| N-Hydroxyphthalimide | C₈H₅NO₃ | High | Crystalline and highly reactive. chemicalbook.comresearchgate.net |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | High (in situ) | Suppresses racemization, often used as an additive. wikipedia.org |

Perchlorophenyl 5 Oxo D Prolinate: Molecular Architecture and Activation Mechanism

Stereochemical Configuration of the 5-oxo-D-prolinate Moiety

The 5-oxo-D-prolinate moiety, also known as D-pyroglutamate, is a cyclic lactam derived from the amino acid D-proline. Its structure is characterized by a five-membered pyrrolidone ring, which imposes significant conformational constraints. The D-configuration at the alpha-carbon (Cα) is a crucial stereochemical feature.

The pyrrolidone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. These conformations influence the spatial orientation of the substituents on the ring, including the ester linkage at the carboxyl group. The rigid bicyclic-like structure of pyroglutamic acid derivatives serves as a scaffold that can control and help determine the stereochemistry of reaction intermediates and products. rsc.orgdocumentsdelivered.com Conformational energy calculations and experimental studies on related proline derivatives indicate that the backbone conformational requirements of pyroglutamic acid are distinct and can be influenced by substituents and the surrounding chemical environment. nih.gov

Perchlorophenyl as an Electron-Withdrawing Activating Group

The perchlorophenyl group (pentachlorophenyl, C₆Cl₅) is a powerful electron-withdrawing group that plays a pivotal role in activating the ester for nucleophilic attack. Its influence stems from a combination of electronic inductive and mesomeric effects, which significantly enhance the electrophilicity of the carbonyl carbon.

Electronic Inductive and Mesomeric Effects

The high electronegativity of the five chlorine atoms on the phenyl ring results in a strong negative inductive effect (-I). youtube.com This effect involves the withdrawal of electron density through the sigma (σ) bonds from the phenoxy oxygen and, consequently, from the carbonyl group of the ester. chemistrysteps.com This polarization of the σ-framework increases the partial positive charge on the carbonyl carbon.

Influence on Ester Electrophilicity

The combined -I and -M effects of the perchlorophenyl group make the perchlorophenoxide a very stable anion and an excellent leaving group. This stability is a key factor in the activation of the ester. The strong electron-withdrawing nature of this group significantly depletes electron density from the carbonyl carbon of the 5-oxo-D-prolinate moiety. This heightened electrophilicity makes the ester highly susceptible to attack by nucleophiles.

The reactivity of esters in nucleophilic acyl substitution reactions is directly related to the pKa of the corresponding phenol (B47542) of the leaving group. A lower pKa indicates a more acidic phenol and a more stable phenoxide anion, which in turn corresponds to a more reactive ester. Pentachlorophenol has a significantly low pKa, rendering its esters, such as Perchlorophenyl 5-oxo-D-prolinate, highly "activated" towards nucleophilic displacement.

Reaction Kinetic and Mechanistic Pathways of Nucleophilic Acyl Substitution

The high degree of activation of this compound facilitates its reaction with a variety of nucleophiles, most notably amines in a process known as aminolysis. This reaction proceeds via a nucleophilic acyl substitution mechanism, which typically involves the formation of a transient tetrahedral intermediate.

Transient Tetrahedral Intermediate Formation

The generally accepted mechanism for the aminolysis of activated esters involves a two-step process. acs.orgchemistrysteps.com The initial step is the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. unc.edu In this intermediate, the carbonyl carbon is sp³-hybridized, and it bears a negative charge on the oxygen atom.

Rate-Determining Steps in Aminolysis Processes

The kinetics of aminolysis of activated esters can be complex, and the rate-determining step can vary depending on the specific reactants and reaction conditions. In many cases, the breakdown of the tetrahedral intermediate to form the final products is the slowest step and therefore rate-determining. acs.org However, for reactions involving highly reactive esters and strong nucleophiles, the initial formation of the tetrahedral intermediate can become the rate-limiting step.

Kinetic studies on the aminolysis of various activated esters have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a general base to facilitate the removal of a proton from the attacking amine in the transition state. The reaction rate is often dependent on the concentration of both the ester and the amine. For analogous systems, the rate law can be complex, sometimes showing both first and second-order dependence on the amine concentration. up.ac.za

Due to the high reactivity imparted by the perchlorophenyl group, the aminolysis of this compound is expected to be a rapid process. The specific rate-determining step would likely depend on the nucleophilicity and concentration of the reacting amine, as well as the solvent used. Without specific kinetic data for this compound, a definitive assignment of the rate-determining step remains speculative but would be expected to align with the behavior of other highly activated amino acid esters. nih.govrsc.org

Applications of Perchlorophenyl 5 Oxo D Prolinate in Advanced Organic Synthesis

Facilitation of Peptide Bond Formation in Chemical Synthesis

The primary application of Perchlorophenyl 5-oxo-D-prolinate lies in its ability to act as an activating agent for the carboxyl group of an amino acid, transforming it into a reactive ester. This activation is a critical step in the formation of a peptide bond, which is the amide linkage between two amino acids. khanacademy.org The perchlorophenyl group, with its strong electron-withdrawing nature, makes the carbonyl carbon of the 5-oxo-D-prolinate highly susceptible to nucleophilic attack by the amino group of another amino acid, thereby driving the peptide bond formation forward. ontosight.ai

Solution-Phase Peptide Coupling Protocols

In solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), all reactants are dissolved in a suitable organic solvent. americanpeptidesociety.org this compound can be effectively utilized in this methodology. A typical protocol involves the dissolution of the N-protected amino acid and the amino acid ester in an appropriate solvent, followed by the addition of the coupling reagent. peptide.com

The use of active esters, such as p-nitrophenyl esters and in this context, perchlorophenyl esters, is a well-established strategy in solution-phase synthesis. These esters are generally stable enough to be isolated and purified, yet reactive enough to couple with an amino component under relatively mild conditions. The reaction proceeds through the nucleophilic attack of the free amino group of one amino acid on the activated carbonyl carbon of the this compound derivative. The perchlorophenolate anion is an excellent leaving group, which facilitates the irreversible formation of the peptide bond.

While specific protocols for this compound are not extensively detailed in the provided search results, the principles of active ester coupling in solution-phase synthesis are directly applicable. The choice of solvent and the presence of additives can significantly influence the reaction's efficiency and the suppression of side reactions. americanpeptidesociety.org

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support. peptide.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com this compound can be strategically employed within SPPS protocols, particularly in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is the predominant method used today. nih.gov

In a typical Fmoc-SPPS cycle, the N-terminal Fmoc protecting group of the resin-bound peptide is removed with a base, usually piperidine. The next Fmoc-protected amino acid is then activated and coupled to the newly liberated N-terminus. This is where an activated species like this compound could be introduced. The activated amino acid, in this case, a derivative of this compound, would be added to the resin-bound peptide, and the coupling reaction would proceed.

Optimization of Coupling Reactions Utilizing this compound

The efficiency and outcome of peptide coupling reactions using this compound are highly dependent on the reaction conditions. Careful selection of solvents and the strategic use of bases are crucial for maximizing coupling efficiency and minimizing undesirable side reactions.

Solvation Effects and Solvent Selection

The choice of solvent plays a critical role in SPPS, influencing resin swelling, reagent solubility, and the rates of both the coupling and deprotection steps. For Fmoc-based SPPS, polar aprotic solvents are generally preferred. nih.gov Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for both the growing peptide chain and the amino acid derivatives. nih.govnih.gov N-methylpyrrolidone (NMP) is another effective solvent, sometimes used to disrupt peptide aggregation. peptide.com

The solubility of this compound and the growing peptide-resin are key considerations. The solvent must effectively solvate the peptide-resin to ensure that the reactive sites are accessible for the coupling reaction. Inadequate solvation can lead to incomplete coupling and the formation of deletion sequences. The solubility of the activated amino acid itself is also important for ensuring a homogeneous reaction mixture. While some protected amino acids have poor solubility in less polar solvents, derivatives designed for peptide synthesis often exhibit good solubility in a range of organic solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), DMF, and tetrahydrofuran (B95107) (THF). nih.gov

In some cases, the choice of solvent can be influenced by the desire to use "greener" alternatives to traditional solvents like DMF. nih.gov However, the primary consideration remains the efficiency of the synthesis. For fragment coupling reactions, DMF is often the solvent of choice. nih.gov Ultimately, the optimal solvent or solvent mixture must be determined empirically for each specific synthesis, taking into account the sequence of the peptide and the nature of the coupling reagents.

Role of Tertiary Amine Bases in Coupling Efficiency

Tertiary amine bases are frequently added to peptide coupling reactions to facilitate the reaction and neutralize any acidic species present. bachem.com In the context of using this compound, a base would be essential, particularly if the amino component is in the form of an ammonium (B1175870) salt (e.g., hydrochloride or trifluoroacetate (B77799) salt). The base deprotonates the ammonium ion, liberating the free amine which is the active nucleophile for the coupling reaction.

Commonly used tertiary amine bases in peptide synthesis include N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (Et3N). peptide.combachem.com DIPEA is often favored due to its steric hindrance, which reduces the likelihood of side reactions involving the base itself. The amount of base used is critical; typically, one to two equivalents relative to the amino component are sufficient. peptide.com

However, the presence of a base can also promote side reactions, most notably racemization. bachem.comresearchgate.net The basicity of the amine can influence the extent of this side reaction. For amino acids that are particularly susceptible to racemization, a weaker base like sym-collidine may be recommended. bachem.com Therefore, the choice and amount of the tertiary amine base must be carefully optimized to ensure efficient coupling while minimizing the loss of stereochemical integrity.

Stereochemical Integrity and Racemization Control in Peptide Coupling

One of the most significant challenges in peptide synthesis is maintaining the stereochemical purity of the amino acids. nih.gov The α-carbon of an amino acid (except for glycine) is a chiral center, and its configuration is crucial for the biological activity of the resulting peptide. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur during the activation and coupling steps. peptide.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. bachem.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate, which can then be protonated from either face to give a mixture of L- and D-isomers. bachem.com The use of urethane-based protecting groups like Fmoc and Boc helps to suppress racemization. nih.gov

This compound, being a derivative of D-proline, introduces a specific stereocenter into the reaction. Proline and its derivatives are known to be less prone to racemization than other amino acids due to the rigid pyrrolidine (B122466) ring structure which disfavors the formation of the oxazolone (B7731731) intermediate. nih.gov However, the amino acid being coupled to the proline derivative can still be susceptible to racemization.

The choice of coupling method significantly impacts the extent of racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) in conjunction with carbodiimide (B86325) coupling reagents is a well-established strategy to suppress racemization. americanpeptidesociety.orgpeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. While this compound is itself an active ester, the principles of minimizing racemization through careful control of reaction conditions, such as temperature and the choice of base, remain paramount. peptide.com Studies have shown that even with mild coupling reagents, some level of racemization can occur, especially for sensitive amino acids like histidine and cysteine. nih.gov

Comparative Studies and Structural Modifications of Perchlorophenyl Esters

Comparison of Perchlorophenyl Activation with Other Halogenated Phenyl Systems

The activation of the carboxyl group in Perchlorophenyl 5-oxo-D-prolinate is achieved through the formation of a perchlorophenyl ester. The degree of activation is heavily influenced by the nature and number of halogen substituents on the phenyl ring. This section compares the perchlorophenyl group with other common halogenated phenyl systems used in peptide synthesis.

Pentachlorophenyl (PCP) esters, such as the one in this compound, have been utilized in peptide synthesis as active esters. Their reactivity stems from the electron-withdrawing nature of the five chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack by an amino group. While effective, their use has been somewhat superseded by other activating agents. Research has noted their application in the synthesis of peptides, highlighting their role in forming amide bonds. nih.gov

Pentafluorophenyl (PFP) esters are highly reactive and widely used in modern peptide synthesis. wikipedia.orgnih.gov They are generally more reactive than their pentachloro- counterparts. highfine.com This increased reactivity is attributed to the superior electron-withdrawing ability of fluorine compared to chlorine. Kinetic studies have demonstrated that the coupling speed of PFP esters is significantly higher than that of PCP esters. highfine.com For instance, the relative rate of coupling for a PFP ester has been reported to be substantially greater than that of a PCP ester, which in turn is more reactive than a p-nitrophenyl (ONp) ester. highfine.com PFP esters are also noted for their stability and ease of handling, often being crystalline solids. nih.gov

| Active Ester Type | Relative Coupling Rate | Key Characteristics |

|---|---|---|

| Pentafluorophenyl (PFP) Ester | 111 | Highly reactive, stable crystalline solids, less susceptible to hydrolysis. wikipedia.orghighfine.comnih.gov |

| Pentachlorophenyl (PCP) Ester | 3.4 | Effective activating group, used in peptide synthesis. nih.govhighfine.com |

| p-Nitrophenyl (ONp) Ester | 1 | Historically significant, but generally lower reactivity. highfine.com |

The reactivity of halogenated phenyl esters is directly related to the acidity of the corresponding phenol (B47542), which can be quantified by its pKa value. The electron-withdrawing power of the substituents on the phenol ring influences this acidity. The Hammett equation provides a means to correlate the electronic effects of these substituents with reactivity. researchgate.netscribd.comyoutube.com Generally, more electron-withdrawing groups lead to a lower pKa of the phenol and a higher reactivity of the corresponding active ester. sci-hub.se

| Substituent on Phenol | Hammett Constant (σ) | pKa |

|---|---|---|

| H | 0.00 | 9.98 researchgate.net |

| m-chloro | 0.37 | 9.02 researchgate.net |

| m-bromo | 0.39 | 9.03 researchgate.net |

| m-fluoro | 0.34 | 9.28 researchgate.net |

| m-cyano | 0.56 | 8.61 |

Functionalization and Derivatization of the 5-oxo-D-prolinate Core

The 5-oxo-D-prolinate (also known as the pyroglutamate) core of the title compound is a versatile scaffold that can be chemically modified to generate a diverse range of derivatives. pharmaffiliates.com This rigid, cyclic structure is amenable to various synthetic transformations.

The synthesis of substituted proline derivatives is a well-established field, with numerous methods for introducing functional groups at various positions on the pyrrolidine (B122466) ring. nih.gov These strategies can be conceptually applied to the 5-oxo-D-prolinate core. For instance, reactions such as Michael additions, aldol (B89426) condensations, and cycloadditions can be employed to introduce new substituents. mdpi.com The carbonyl group at the 5-position and the adjacent methylene (B1212753) groups offer sites for chemical modification. For example, α-alkylation can introduce substituents at the 4-position, while condensation reactions can occur at the carbonyl group.

| Reaction Type | Potential Site of Functionalization | Example of Introduced Functionality |

|---|---|---|

| Aldol Condensation | C4-position | Hydroxymethyl group |

| Michael Addition | Exocyclic double bond (if introduced) | Alkyl or aryl groups |

| (3+2) Cycloaddition | Generation of spirocyclic systems | Spiro-pyrrolizidino-oxindoles rsc.org |

| Reduction | C5-carbonyl group | Hydroxyproline derivative |

Applications Beyond Canonical Peptide Synthesis

While the perchlorophenyl ester functionality of this compound suggests a primary role in peptide synthesis, the unique structural features of the 5-oxo-D-prolinate moiety open up applications in other areas of chemistry.

The pyroglutamate (B8496135) core is a key structural motif in various natural products and pharmacologically active compounds. pharmaffiliates.com Derivatives of 5-oxo-proline can serve as precursors for the synthesis of novel antibacterial agents. pharmaffiliates.com

Furthermore, the proline scaffold is a cornerstone of organocatalysis. wikipedia.orgnih.govcatalysis.blog Proline and its derivatives are known to catalyze a wide range of asymmetric reactions, including aldol and Mannich reactions, by forming enamine or iminium ion intermediates. wikipedia.orgmdpi.com The 5-oxo-D-prolinate core, with appropriate modification, could be explored for its catalytic potential in various organic transformations.

The reactive ester group also allows for bioconjugation reactions, where the molecule could be attached to larger biomolecules like proteins or peptides to introduce a specific structural or functional motif. nih.govlumiprobe.com

| Application Area | Role of 5-oxo-D-prolinate Moiety | Potential Outcome |

|---|---|---|

| Organocatalysis | As a chiral scaffold for a catalyst. wikipedia.orgnih.gov | Enantioselective synthesis of complex molecules. |

| Medicinal Chemistry | As a core structure for new drug candidates. pharmaffiliates.com | Development of novel therapeutics, e.g., antibacterials. |

| Bioconjugation | As a payload to be attached to a biomolecule. nih.gov | Modification of proteins or peptides for functional studies. |

| Synthesis of Heterocycles | As a starting material for multi-step synthesis. nih.gov | Access to complex nitrogen-containing ring systems. |

Emerging Research Frontiers and Computational Perspectives

Theoretical Investigations of Reactivity and Selectivity in Active Ester Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems, offering insights that are often difficult to obtain through experimental work alone. escholarship.org For active esters, theoretical investigations are crucial for deciphering the intricate factors that govern their reactivity and selectivity.

Research Focus: Modern computational studies, primarily using Density Functional Theory (DFT), are employed to model the reaction pathways of active esters. escholarship.orgnih.gov These investigations help in:

Mechanism Elucidation: Mapping the potential energy surface of a reaction to identify transition states and intermediates. This allows for a detailed understanding of how an active ester, such as one derived from 5-oxo-D-proline, interacts with a nucleophile. escholarship.org

Predicting Selectivity: Computational models can explain and predict stereoselectivity (e.g., E/Z selectivity) and regioselectivity. nih.govescholarship.org In the context of peptide synthesis, this is vital for preventing epimerization, a notorious issue when using highly activated carboxylic acids. rsc.orgrsc.org

Rational Catalyst Design: By understanding the structure-reactivity relationships, superior catalysts and activating groups can be designed in silico before being synthesized in the lab. tuwien.at

Key Findings from Computational Studies on Related Systems:

| Computational Method | Focus of Study | Key Insights |

| Density Functional Theory (DFT) | Wittig Reaction Selectivity | Showed that selectivity is governed by an interplay of steric and electronic interactions in the transition state. nih.gov |

| DFT & Molecular Dynamics (MD) | Cycloaddition Reactions | Elucidated the origins of periselectivity by identifying ambimodal transition states and reaction bifurcations. escholarship.org |

| Ab Initio Molecular Dynamics (AIMD) | Dirhodium-Catalyzed Reactions | Rationalized product selectivity by revealing the interplay between thermodynamic preferences and reaction dynamics post-transition state. escholarship.org |

These studies underscore the power of computational chemistry to provide a foundational understanding of reaction mechanisms, which is directly applicable to the study of active esters like Perchlorophenyl 5-oxo-D-prolinate.

Development of Greener Synthetic Routes for Active Esters

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including active esters. jocpr.com The goal is to design processes that are more sustainable, reduce waste, and use less hazardous materials. alfa-chemistry.com

Strategies for Greener Synthesis:

Sustainable Catalysts: Research is focused on developing highly efficient and recyclable catalysts. For instance, scientists have developed rhodium-ruthenium bimetallic oxide clusters that effectively catalyze ester production using molecular oxygen as the only oxidant, with water as the sole byproduct. britishwaterfilter.comlabmanager.com This approach avoids the use of hazardous oxidants often required in traditional methods. britishwaterfilter.com

Renewable Feedstocks: There is a growing interest in utilizing biomass, such as lignin (B12514952) from wood waste, to synthesize active pharmaceutical ingredients (APIs) and their intermediates. labcompare.com This reduces reliance on petroleum-based starting materials. labcompare.com

Improved Atom Economy: Cross-Dehydrogenative Coupling (CDC) reactions are being developed as a sustainable strategy because they maximize the incorporation of reactant atoms into the final product, thus minimizing waste. britishwaterfilter.comlabmanager.com

Safer Solvents: The use of toxic and volatile organic solvents is a major environmental concern. Research into alternatives like ionic liquids or even performing reactions in water is a key area of green chemistry. alfa-chemistry.com Biocatalysts, such as enzymes, often work efficiently in aqueous media under mild conditions. jocpr.comalfa-chemistry.com

Design and Synthesis of Next-Generation Active Ester Reagents

The quest for more efficient and selective chemical transformations continually drives the development of new reagents. nih.gov In the field of active esters, particularly for peptide synthesis, innovation is aimed at overcoming the limitations of existing reagents. rsc.orgresearchgate.net

Goals for Next-Generation Reagents:

Enhanced Reactivity: New reagents are designed to have higher reactivity to speed up reactions, which is especially important for automated solid-phase peptide synthesis (SPPS). nih.gov

Suppression of Side Reactions: A primary goal is to minimize undesirable side reactions, with racemization being a major challenge during peptide bond formation. rsc.orgrsc.org The structure of the active ester is crucial in controlling this.

Improved Solubility and Stability: Reagents must be soluble in common reaction solvents and stable enough for storage and handling.

Broad Substrate Scope: Ideal reagents should be effective for a wide range of substrates, including sterically hindered amino acids. researchgate.net

Examples of Innovative Approaches:

Novel Activating Groups: Researchers are exploring different phenol (B47542) derivatives and other leaving groups to fine-tune the reactivity of the ester. For example, pentafluorophenyl (PFP) esters are versatile intermediates accessed through electrochemical coupling. researchgate.net

Catalyst Development: The discovery of efficient catalysts for the aminolysis of esters has renewed interest in the active ester method. nih.gov

Polymeric Active Esters: Polymers bearing active ester groups have been developed for post-polymerization modification, allowing for the synthesis of complex functional polymers like glycopolymers under mild conditions. mdpi.com

Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing it. Spectroscopic and spectrometric techniques are indispensable tools for identifying reaction intermediates and characterizing reaction kinetics.

Key Techniques and Their Applications:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study reactions in real-time under near-catalytic conditions. uva.nl It allows for the identification of transient species, such as intermediates and catalyst resting states, providing a detailed picture of the catalytic cycle. For example, in studies of monoalkyltin(iv)-catalyzed esterification, NMR helped identify the key monomeric and dimeric tin species present under catalytic conditions. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for monitoring the progress of a reaction by observing the disappearance of starting material vibrational bands (e.g., the O-H stretch of a carboxylic acid) and the appearance of product bands (e.g., the C=O stretch of the ester). rsc.org

Mass Spectrometry (MS): MS techniques are used to detect and identify reaction components, including short-lived intermediates. rsc.org In mechanistic studies of ester hydrolysis, 18O-labeling combined with MS analysis can distinguish between different possible reaction pathways (e.g., SN1 vs. SN2). nih.gov

Illustrative Data from Mechanistic Studies of Esterification:

| Technique | System Studied | Information Gained |

| NMR, IR, MS | n-butylstannoic acid-catalyzed esterification | Identified monomeric and dimeric tin species as off-cycle intermediates, supporting a mononuclear mechanism. rsc.org |

| NMR Spectroscopy | Ruthenium-catalyzed ester hydrogenation | Observed relevant Ru(hydride) species under near-catalytic conditions, confirming the complexity of the mechanism involving transesterification and metal-ligand cooperation. uva.nl |

| GC-MS with 18O-labeling | Hydrolysis of benzylic sulfate (B86663) esters | Elucidated the contributions of SN1, SN2, and other pathways to the overall hydrolysis mechanism. nih.gov |

Through the combined application of these advanced analytical methods, researchers can build a comprehensive understanding of the reaction mechanisms involving active esters, paving the way for the development of more efficient and selective synthetic protocols.

Q & A

Q. What statistical approaches address variability in ecotoxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.